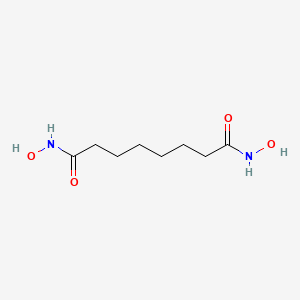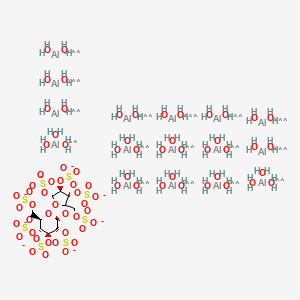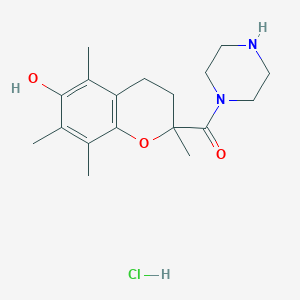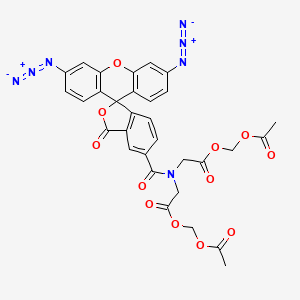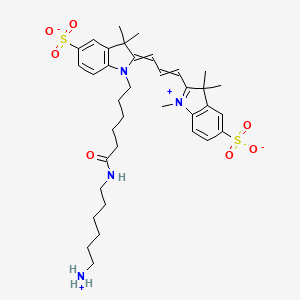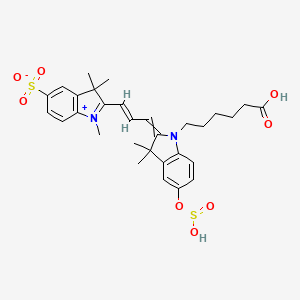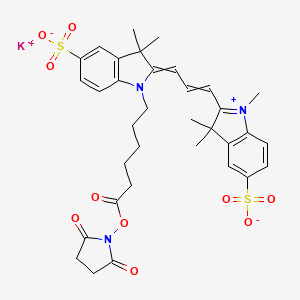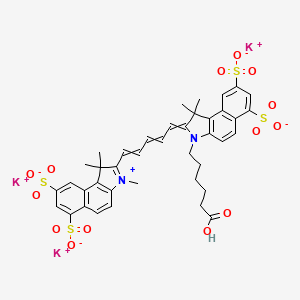![molecular formula C19H17F2N7O B611121 4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide CAS No. 1143578-94-2](/img/structure/B611121.png)
4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide
Vue d'ensemble
Description
This compound is a complex organic molecule with the molecular formula C19H17F2N7O . It’s important to note that the specific properties and uses of this compound may vary depending on its exact structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a pyrimidinyl group, a pyridazinyl group, and a piperazinecarboxamide group . These groups can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .Applications De Recherche Scientifique
Fatty Acid Amide Hydrolase (FAAH) Inhibition
TAK 21d is a potent FAAH inhibitor . FAAH is an enzyme that breaks down endocannabinoids, which are substances in the body that play a role in various physiological processes. By inhibiting FAAH, TAK 21d can increase the levels of endocannabinoids, potentially impacting these processes.
Analgesic Effects
TAK 21d has been shown to display analgesic effects in in vivo models of neuropathic and inflammatory pain . This suggests that it could potentially be used in the development of new pain relief medications.
Brain Penetration
TAK 21d is brain penetrant , meaning it can cross the blood-brain barrier. This is a critical property for drugs that are intended to act on targets within the central nervous system.
Biochemical Research
With its specific inhibitory effects on FAAH, TAK 21d can be used in biochemical research to study the role of FAAH and endocannabinoids in various biological processes .
Drug Development
Given its potent FAAH inhibitory activity and its ability to penetrate the brain, TAK 21d could potentially be used as a lead compound in the development of new drugs for conditions related to endocannabinoid function .
Study of Neuropathic and Inflammatory Pain
TAK 21d’s analgesic effects in models of neuropathic and inflammatory pain suggest that it could be used in research to better understand these types of pain and how to treat them .
Mécanisme D'action
Target of Action
TAK 21d is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
TAK 21d interacts with FAAH by binding to it, thereby inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, leading to an increase in their levels . The increased endocannabinoid levels can then exert their effects on the body, such as providing analgesic effects .
Biochemical Pathways
The primary biochemical pathway affected by TAK 21d is the endocannabinoid system . By inhibiting FAAH, TAK 21d increases the levels of endocannabinoids.
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVFSJNIBAGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




